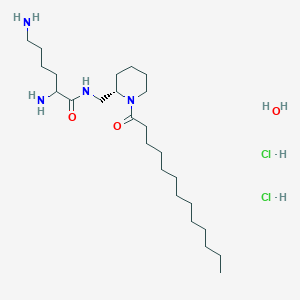
2,3-Diphenylpiperazin
Übersicht
Beschreibung
2,3-Diphenylpiperazine is a heterocyclic organic compound characterized by a piperazine ring substituted with phenyl groups at the 2 and 3 positions
Wissenschaftliche Forschungsanwendungen
2,3-Diphenylpiperazine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Industry: 2,3-Diphenylpiperazine is utilized in the production of polymers and other advanced materials.
Wirkmechanismus
Target of Action
It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It’s known that piperazine derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It’s known that piperazine derivatives can affect various biochemical pathways, leading to a wide range of biological and pharmaceutical activities .
Result of Action
It’s known that piperazine derivatives can have various effects at the molecular and cellular level, contributing to their wide range of biological and pharmaceutical activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of 2,3-Diphenylpiperazine often involves the resolution of racemic mixtures using chiral resolving agents such as camphorsulfonic acid. This method allows for the enrichment of enantiomeric purity, which is crucial for applications requiring specific stereochemistry .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diphenylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperazine ring, often using alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Vergleich Mit ähnlichen Verbindungen
- 1,4-Diphenylpiperazine
- 1-Benzhydryl-4-benzylpiperazine
- 1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine
Comparison: 2,3-Diphenylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to 1,4-Diphenylpiperazine, which has phenyl groups at the 1 and 4 positions, 2,3-Diphenylpiperazine exhibits different reactivity and binding characteristics. The presence of phenyl groups at the 2 and 3 positions can influence the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Eigenschaften
IUPAC Name |
2,3-diphenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCTQXWYWRZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280105 | |
| Record name | 2,3-diphenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143699-24-5 | |
| Record name | 2,3-diphenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20280105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic routes are available for the production of 2,3-diphenylpiperazine?
A: 2,3-Diphenylpiperazine can be synthesized through the intramolecular reductive coupling of diimines using a Zinc/Titanium(IV) isopropoxide dichloride (Zn/Ti(O(i)Pr)2Cl2) catalyst system. [] This method generally yields a racemic mixture of the trans-diastereomer with high diastereoselectivity (dl/meso ratio >99%:<1%). []
Q2: Can enantiomerically pure 2,3-diphenylpiperazine be obtained?
A: Yes, resolution of racemic (±)-trans-2,3-diphenylpiperazine can be achieved. Partial resolution is possible with L-(+)-tartaric acid, and further enrichment to >99% enantiomeric excess (ee) can be achieved by forming hydrogen-bonded salt aggregates with oxalic acid. [, ] An alternate method utilizes (1S)-(+)-10-camphorsulfonic acid for efficient resolution of the racemic mixture. []
Q3: What are the potential applications of enantiomerically pure 2,3-diphenylpiperazine?
A: Enantiopure 2,3-diphenylpiperazine derivatives can be utilized as chiral building blocks for the synthesis of more complex molecules. For example, they can be converted to chiral 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. [] These DABCO derivatives have potential applications in asymmetric catalysis.
Q4: Are there any known reactions of 2,3-diphenylpiperazine derivatives?
A: Yes, 2,3-diphenyl-5,6-dihydropyrazine, a precursor to 2,3-diphenylpiperazine, is known to react with hydrogen cyanide to form 2,3-dicyano-2,3-diphenylpiperazine. [] Additionally, 2,3-diphenylpiperazine derivatives exhibit cis-trans isomerization upon exposure to light. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate](/img/structure/B114123.png)








![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)
